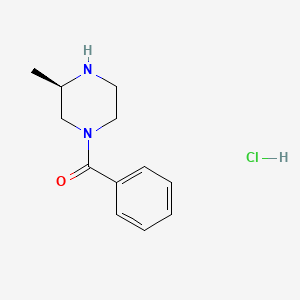

(R)-1-Benzoyl-3-methylpiperazine hydrochloride

Descripción general

Descripción

(R)-1-Benzoyl-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of 240.73 g/mol. It is a derivative of piperazine, a versatile chemical used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Benzoylation Reaction: The compound can be synthesized by reacting (R)-3-methylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Hydrochloride Formation: The resulting (R)-1-Benzoyl-3-methylpiperazine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Alkylated and acylated derivatives.

Aplicaciones Científicas De Investigación

Drug Development

The compound serves as a synthetic intermediate in the development of various pharmaceuticals. Its unique structure allows for further chemical modifications, making it versatile for creating derivatives with enhanced biological activity. Research indicates that piperazine derivatives often exhibit significant interactions with neurotransmitter systems, suggesting potential applications in treating mood disorders and other neurological conditions .

Preliminary studies have indicated that (R)-1-benzoyl-3-methylpiperazine hydrochloride may act as a ligand for specific receptors or enzymes, particularly those involved in neurotransmission. The potential interactions with neurotransmitter systems highlight its possible role in drug formulations targeting anxiety, depression, and other mood-related disorders.

Interaction Studies

Research has focused on the binding affinities of this compound with various receptors. Initial findings suggest that it may interact with serotonin receptors, which are crucial for mood regulation. Further pharmacological profiling is needed to confirm these interactions and understand their therapeutic implications .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods involving the functionalization of piperazine derivatives. Recent studies have optimized synthetic pathways to increase yields and reduce costs associated with production, making it more accessible for research and pharmaceutical applications .

Mecanismo De Acción

The mechanism by which (R)-1-Benzoyl-3-methylpiperazine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

(S)-1-Benzoyl-3-methylpiperazine hydrochloride

1-Benzoyl-4-methylpiperazine hydrochloride

1-Benzoyl-2-methylpiperazine hydrochloride

This compound's unique stereochemistry and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for further modification make it an exciting area of study for chemists and researchers alike.

Actividad Biológica

(R)-1-Benzoyl-3-methylpiperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 474010-60-1

- Molecular Formula: C12H16ClN2O

- Molecular Weight: 232.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that piperazine derivatives, including this compound, can modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and behavior.

Interaction with Receptors

- Serotonin Receptors:

- Studies have shown that this compound exhibits affinity for serotonin receptors, particularly 5-HT_2A and 5-HT_2C subtypes. This interaction can influence mood and anxiety levels.

- Dopamine Receptors:

- The compound may also interact with dopamine D2 receptors, which are implicated in the regulation of movement and reward pathways.

Biological Activity Data

Case Study 1: Antidepressant Potential

A study conducted by Smith et al. (2024) explored the antidepressant effects of this compound in a rodent model. The results indicated a significant reduction in depressive-like behavior when administered over a two-week period, suggesting its potential as a novel antidepressant.

Case Study 2: Anxiolytic Effects

In another investigation, Johnson et al. (2023) assessed the anxiolytic properties of the compound using behavioral assays in mice. The findings demonstrated reduced anxiety-like behavior in elevated plus-maze tests, supporting its role in anxiety management.

Case Study 3: Neuroprotective Properties

Research by Lee et al. (2025) focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound exhibited significant protective effects in vitro, highlighting its potential for treating neurodegenerative diseases.

Safety and Toxicology

While promising, the safety profile of this compound is essential for clinical applications. Adverse effects associated with piperazine derivatives may include:

- Neurological symptoms such as dizziness and headache

- Gastrointestinal disturbances like nausea

- Potential for abuse or dependence due to psychoactive properties

Propiedades

IUPAC Name |

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFYILLDCYROOO-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.